molecular formula C10H18O B2607935 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol CAS No. 76519-80-7

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol

Cat. No.: B2607935
CAS No.: 76519-80-7
M. Wt: 154.253
InChI Key: YVZUPPSBVNAJOP-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol is an organic compound characterized by a cyclohexene ring attached to a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol can be achieved through several methods. One common approach involves the addition of a Grignard reagent to a suitable carbonyl compound. For instance, cyclohex-1-en-1-ylmagnesium bromide can be reacted with acetone to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexyl compounds.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclohexene ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol is unique due to the presence of both a cyclohexene ring and a tertiary alcohol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-(cyclohexen-1-yl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,11)8-9-6-4-3-5-7-9/h6,11H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZUPPSBVNAJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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